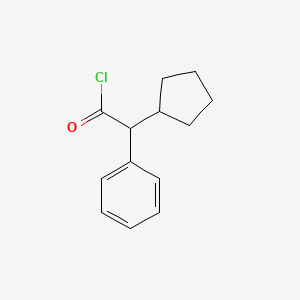

Cyclopentyl-phenyl-acetyl chloride

Übersicht

Beschreibung

Cyclopentyl-phenyl-acetyl chloride is an organic compound with the molecular formula C13H15ClO. It is a derivative of acetyl chloride, where the acetyl group is substituted with a cyclopentyl and phenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopentyl-phenyl-acetyl chloride can be synthesized through the reaction of cyclopentyl-phenyl-acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure the efficient conversion of the acid to the acyl chloride. The by-products are managed through appropriate scrubbing systems to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopentyl-phenyl-acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopentyl-phenyl-acetic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: React with this compound under mild conditions to form amides.

Alcohols: React with the compound in the presence of a base to form esters.

Water: Hydrolysis occurs readily at room temperature.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Cyclopentyl-phenyl-acetic acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Cyclopentyl-phenyl-acetyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cyclopentyl-phenyl-acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the nucleophilic molecules. This reactivity is crucial in its applications in organic synthesis and chemical modifications.

Vergleich Mit ähnlichen Verbindungen

Benzoyl chloride: Another acyl chloride with a benzene ring, used in similar acylation reactions.

Cyclohexyl-phenyl-acetyl chloride: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness: Cyclopentyl-phenyl-acetyl chloride is unique due to the presence of both cyclopentyl and phenyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in various synthetic applications.

Biologische Aktivität

Cyclopentyl-phenyl-acetyl chloride is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

This compound is characterized by the following chemical formula:

- Molecular Formula : CHClO

- Molecular Weight : 222.68 g/mol

- Structure : The compound consists of a cyclopentyl group attached to a phenyl ring, with an acetyl chloride functional group.

The biological activity of this compound primarily revolves around its role as a reactive acylating agent. It can modify proteins and enzymes through acetylation, potentially influencing various biochemical pathways. This activity is significant in drug design, particularly for compounds targeting specific enzymes or receptors.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, compounds with similar structures have shown inhibition of heme oxygenase-1 (HO-1), an enzyme linked to cancer cell proliferation and survival. Inhibitors of HO-1 have been associated with reduced invasiveness and enhanced apoptosis in cancer cells, notably in glioma models .

Table 1: Inhibition Potency of Related Compounds on HO-1

| Compound | IC (μM) | Effect on Cell Viability (%) |

|---|---|---|

| Compound 7l | ≤ 8 | 70% reduction in viability |

| Compound 7i | 11.43 | 60% reduction in viability |

| Compound 7k | 26.84 | 40% reduction in viability |

Study 1: Antiproliferative Effects

In a study investigating the antiproliferative effects of cyclopentyl derivatives, researchers found that compounds structurally related to this compound displayed significant inhibition of glioma cell lines (U87MG). The study highlighted the importance of substituent groups on the phenyl ring, which influenced the overall potency against cancer cells .

Study 2: Selectivity and Toxicity

Another research effort focused on the selectivity and toxicity profiles of cyclopentyl derivatives. It was demonstrated that certain modifications led to increased selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index. For example, a compound with a similar scaffold exhibited an IC of approximately 0.5 μM against U87MG cells while showing minimal toxicity to normal astrocytes .

Eigenschaften

IUPAC Name |

2-cyclopentyl-2-phenylacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGGRLYAWNSAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.